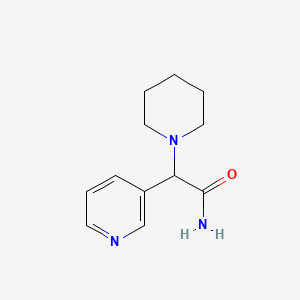

2-Piperidin-1-yl-2-pyridin-3-ylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-yl-2-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-12(16)11(10-5-4-6-14-9-10)15-7-2-1-3-8-15/h4-6,9,11H,1-3,7-8H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFVBFMPFPCEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C2=CN=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Piperidine Containing Heterocycles in Drug Discovery

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceuticals. drugbank.compatsnap.com Its prevalence is attributed to its ability to serve as a versatile building block that can introduce basicity, improve pharmacokinetic properties, and provide a rigid framework for orienting functional groups toward their biological targets. mdpi.com The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as chair and boat conformations, enabling it to fit into a diverse range of binding pockets.

The therapeutic applications of piperidine-containing drugs are extensive and span a wide array of diseases. galaxypub.co They are prominently featured in drugs targeting the central nervous system (CNS), including antipsychotics, analgesics, and antidepressants. archivepp.comnih.gov This is due in part to the ability of the basic nitrogen atom to be protonated at physiological pH, which can facilitate interactions with acidic residues in receptors and improve water solubility.

Beyond CNS applications, piperidine derivatives are integral to the development of antihistamines, anticoagulants, and anti-cancer agents. nih.govresearchgate.net The piperidine moiety can act as a key pharmacophore, directly interacting with the active site of enzymes, or as a structural element to achieve the desired three-dimensional arrangement and physicochemical properties of a drug molecule. mdpi.com

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold

| Drug | Therapeutic Area | Mechanism of Action |

| Methylphenidate | CNS Stimulant | Norepinephrine and dopamine (B1211576) reuptake inhibitor |

| Fentanyl | Opioid Analgesic | Mu-opioid receptor agonist |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase inhibitor |

| Risperidone | Antipsychotic | Dopamine D2 and serotonin (B10506) 5-HT2A receptor antagonist |

| Loratadine | Antihistamine | Histamine (B1213489) H1 receptor antagonist |

Relevance of Pyridine Based Moieties in Bioactive Agents

The pyridine (B92270) ring, an aromatic six-membered heterocycle with one nitrogen atom, is another cornerstone of medicinal chemistry. researchgate.net As a bioisostere of benzene, the pyridine ring offers a similar aromatic framework but with distinct electronic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can significantly influence a molecule's binding affinity and pharmacokinetic profile. nih.gov

Pyridine-based moieties are found in a vast number of pharmaceuticals across a broad spectrum of therapeutic areas, including anticancer, antiviral, antimicrobial, and cardiovascular agents. mdpi.com The inclusion of a pyridine ring can enhance the metabolic stability, permeability, and potency of a drug candidate. nih.gov For instance, the replacement of a phenyl ring with a pyridine ring has been shown in some cases to dramatically improve biological activity. nih.gov

The versatility of the pyridine scaffold is further demonstrated by its presence in essential biological molecules such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and pyridoxal (B1214274) phosphate (B84403) (a form of vitamin B6). researchgate.net This inherent biological relevance underscores the value of the pyridine nucleus in the design of novel therapeutic agents.

Table 2: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug | Therapeutic Area | Mechanism of Action |

| Isoniazid | Antitubercular | Inhibits the synthesis of mycolic acids |

| Amlodipine | Antihypertensive | Calcium channel blocker |

| Imatinib | Anticancer | Tyrosine kinase inhibitor |

| Atazanavir | Antiviral | HIV protease inhibitor |

| Omeprazole | Antiulcer | Proton pump inhibitor |

Overview of Acetamide Derivatives As Pharmacophores

The acetamide (B32628) group (-NHC(O)CH3) is a common functional group in medicinal chemistry that can play a significant role in a molecule's biological activity. nih.gov As a neutral, polar group, the acetamide moiety is capable of acting as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. patsnap.com

Acetamide derivatives exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects. nih.gov The well-known analgesic and antipyretic drug, paracetamol (acetaminophen), is a prime example of a simple yet effective acetamide-containing compound.

Table 3: Examples of Drugs Containing an Acetamide Moiety

| Drug | Therapeutic Area |

| Paracetamol (Acetaminophen) | Analgesic, Antipyretic |

| Lidocaine | Local Anesthetic, Antiarrhythmic |

| Metoclopramide | Antiemetic, Gastroprokinetic Agent |

| Sotalol | Antiarrhythmic |

| Indomethacin | Nonsteroidal Anti-inflammatory Drug (NSAID) |

Contextualizing 2 Piperidin 1 Yl 2 Pyridin 3 Ylacetamide Within These Structural Classes for Advanced Research

Strategies for Amide Bond Formation

The formation of the amide bond is a crucial step in the synthesis of the target molecule. This transformation typically involves the coupling of a carboxylic acid derivative with an amine.

The creation of an amide bond is a cornerstone of organic synthesis. The process generally requires the activation of a carboxylic acid to facilitate its reaction with an amine. researchgate.netresearchgate.net Direct condensation of a carboxylic acid and an amine is typically unfavorable and requires high temperatures, which can be detrimental to complex molecules. luxembourg-bio.com Therefore, activating the carboxylic acid by converting its hydroxyl group into a better leaving group is a common strategy. luxembourg-bio.com This can be achieved by converting the carboxylic acid into more reactive intermediates such as acid chlorides or anhydrides. researchgate.netresearchgate.net

Alternative methods involve the use of coupling reagents that generate reactive acylating intermediates in situ, which then react with the amine to form the amide. researchgate.net These methods are widely used in peptide synthesis and are applicable to a broad range of molecules. vub.be

Table 1: Common Strategies for General Amidation

| Activation Method | Reactive Intermediate | Key Features |

|---|---|---|

| Acid Halide Formation | Acyl Chloride/Fluoride | Highly reactive, often requires a base to neutralize the resulting acid. |

| Anhydride Formation | Symmetrical or Mixed Anhydride | Good reactivity; symmetrical anhydrides result in the loss of one equivalent of the carboxylic acid. researchgate.net |

Carbodiimides are a widely used class of coupling reagents for amide bond formation due to their efficiency and mild reaction conditions. luxembourg-bio.com Reagents such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common examples. peptide.com

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU, in the case of DCC). luxembourg-bio.com

To enhance efficiency and minimize side reactions, such as the racemization of chiral carboxylic acids, additives like 1-Hydroxybenzotriazole (HOBt) are often employed. peptide.com HOBt can react with the O-acylisourea to form an activated benzotriazolyl ester, which is less prone to racemization and couples effectively with the amine. peptide.com The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives has been successfully achieved using EDC in conjunction with HOBt, demonstrating the utility of this approach. researchgate.net Similarly, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide was prepared using DIC. researchgate.net

Table 2: Common Carbodiimide Coupling Reagents

| Reagent | Acronym | Byproduct | Key Characteristics |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Byproduct is largely insoluble in many organic solvents, facilitating removal by filtration. peptide.com |

| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | Byproduct is more soluble, making it suitable for solid-phase synthesis. peptide.com |

Construction and Functionalization of Piperidine and Pyridine (B92270) Moieties

The synthesis of the heterocyclic components of this compound is critical. Various methods exist for the assembly and modification of these rings.

The piperidine ring is a common structural motif in pharmaceuticals and natural products. ajchem-a.comresearchgate.net Its synthesis is often achieved through the cyclization of acyclic precursors. Key strategies for forming the piperidine ring include:

Hydrogenation/Reduction of Pyridines: This is one of the most common methods for obtaining piperidines. nih.govmdpi.com The reaction typically involves the catalytic hydrogenation of a pre-functionalized pyridine ring under various conditions. researchgate.netnih.gov

Intramolecular Cyclization: Various intramolecular reactions can be used to form the piperidine ring. These include reductive amination of diketones, aza-Michael reactions, and metal-catalyzed cyclizations. nih.govresearchgate.net Electroreductive cyclization of imines with terminal dihaloalkanes has also been reported as a method to generate piperidine derivatives. beilstein-journals.org

Cycloaddition Reactions: The aza-Diels-Alder reaction, a type of cycloaddition, can be employed to construct the piperidine skeleton. dtic.mil

Recent advances have focused on developing stereoselective methods to control the arrangement of substituents on the piperidine ring. ajchem-a.com For instance, gold-catalyzed annulation and multicomponent cascade reactions have been developed for the stereoselective synthesis of highly substituted piperidines. ajchem-a.com

Piperidine-2-ones (δ-Valerolactams): These cyclic amides can serve as precursors to piperidines. They can be synthesized through methods such as the reductive cyclization of γ-carboalkoxynitriles or δ-aminoamides. dtic.mil Once formed, the lactam can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding piperidine. dtic.mil A series of multipotent 2-piperidone (B129406) derivatives were designed and synthesized as potential agents for Alzheimer's disease. nih.gov

Pyridinium (B92312) Salts: Pyridinium salts are quaternary ammonium (B1175870) compounds formed by the reaction of pyridine with an alkylating agent, such as an alkyl halide. pharmaguideline.comrsc.org This N-alkylation or N-acylation makes the pyridine ring more susceptible to certain transformations. pharmaguideline.com They are valuable intermediates in organic synthesis for creating more complex molecules like piperidines and dihydropyridines. rsc.org The synthesis of pyridinium salts can also be achieved through the electrophilic amination of pyridine derivatives with hydroxylamine (B1172632) reagents or by the condensation of pyrylium (B1242799) salts with hydrazines. nih.gov These salts have found applications in various chemical transformations, including photochemical reactions to produce complex aminocyclitols. acs.org

Table 3: Synthesis of Key Intermediates

| Intermediate | General Synthetic Method | Starting Materials |

|---|---|---|

| Piperidine-2-one | Reductive Cyclization | γ-Carboalkoxynitriles, δ-Aminoamides |

| Pyridinium Salt | N-Alkylation | Pyridine, Alkyl Halide |

The pyridine ring is a fundamental scaffold in medicinal chemistry. nih.govrsc.orgresearchgate.net Its synthesis can be accomplished through various well-established methods that can be adapted to produce acetamide-bearing derivatives.

Hantzsch Pyridine Synthesis: This is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. pharmaguideline.com

Krohnke Pyridine Synthesis: This method allows for the synthesis of 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. pharmaguideline.com

Other Multicomponent Reactions: More modern approaches involve [2+2+1+1] or [2+2+2] cycloadditions, often mediated by transition metals like cobalt, to assemble the pyridine ring from simpler components like alkynes and nitriles. rsc.org

Introducing a pyridine moiety into a benzoyl-phenoxy-acetamide (BPA) scaffold has been shown to improve the chemo-pharmacological properties of potential drug candidates, highlighting the importance of developing synthetic routes to such hybrid molecules. nih.gov The synthesis of these compounds often involves the reaction of a pyridine-containing amine with a suitable carboxylic acid chloride. nih.gov

Integration of Piperidine and Pyridine Units into Acetamide Structures

The construction of the this compound scaffold fundamentally involves the formation of two key bonds: the amide bond connecting the pyridin-3-yl group and the acetamide nitrogen, and the C-N bond linking the piperidine ring to the α-carbon of the acetamide. A common and logical approach to this integration is a stepwise synthesis.

A plausible synthetic route commences with the preparation of an N-(pyridin-3-yl)acetamide derivative bearing a suitable leaving group at the α-position, such as a halogen. For instance, the synthesis of 2-bromo-N-(pyridin-3-yl)acetamide can be achieved by the reaction of 3-aminopyridine (B143674) with bromoacetyl bromide. irejournals.com This intermediate, an α-halo-N-aryl acetamide, is an excellent electrophile for subsequent nucleophilic substitution.

The final integration of the piperidine unit can then be accomplished via a nucleophilic substitution reaction, where piperidine acts as the nucleophile, displacing the bromide from the 2-bromo-N-(pyridin-3-yl)acetamide. This reaction is a well-established method for the formation of α-amino amides. irejournals.com The general reactivity of N-aryl 2-chloroacetamides with various nucleophiles, including secondary amines like piperidine, has been extensively reviewed, highlighting the versatility of this approach. researchgate.net

| Step | Reactants | Product | Key Transformation |

| 1 | 3-Aminopyridine, Bromoacetyl bromide | 2-Bromo-N-(pyridin-3-yl)acetamide | Amide bond formation |

| 2 | 2-Bromo-N-(pyridin-3-yl)acetamide, Piperidine | This compound | Nucleophilic substitution |

Novel and Efficient Synthetic Protocols

Modern organic synthesis emphasizes efficiency, atom economy, and the reduction of synthetic steps. One-pot multi-step strategies and the application of click chemistry are two such approaches that could be applied to the synthesis of this compound and its analogs.

One-pot reactions, particularly multicomponent reactions (MCRs), offer a powerful tool for the rapid assembly of complex molecules from simple starting materials. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that forms a bis-amide derivative from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govsciepub.com

A hypothetical Ugi-type reaction for the synthesis of the target scaffold could involve 3-pyridinecarboxaldehyde, piperidine, an isocyanide, and a suitable carboxylic acid. While a direct application to produce this compound has not been explicitly reported, the Ugi reaction is known for its flexibility and has been used to synthesize a variety of piperidinyl carboxamides. researchgate.net For example, a Joullié-Ugi three-component reaction, which uses a cyclic imine, an isocyanide, and a carboxylic acid, provides a robust route to piperidine-containing peptidomimetics. researchgate.net This suggests that a multicomponent approach is a viable, albeit underexplored, strategy for the efficient one-pot synthesis of the target compound and its analogs.

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. While the application of click chemistry to the direct synthesis of this compound has not been documented, its principles can be envisioned for the synthesis of analogs. For instance, a piperidine or pyridine moiety could be functionalized with an azide (B81097) or an alkyne. These functionalized heterocycles could then be "clicked" together with a suitably functionalized acetamide linker via a Huisgen 1,3-dipolar cycloaddition to form a triazole-containing analog. This modular approach would allow for the rapid generation of a library of related compounds for structure-activity relationship studies.

Diastereoselective Synthesis Considerations for Related Piperidine Acetamides

The introduction of stereocenters into the piperidine ring or at the α-position of the acetamide would necessitate diastereoselective synthetic methods. The stereochemistry of substituted piperidines is crucial for their biological activity, and various strategies have been developed to control it. nih.gov

For analogs of this compound with substitution on the piperidine ring, diastereoselectivity can be achieved through several methods. Hydrogenation of substituted pyridines often leads to the formation of cis-substituted piperidines. nih.gov Subsequent epimerization can then be used to access the more thermodynamically stable trans-isomers. escholarship.org A light-mediated, highly diastereoselective epimerization of densely functionalized piperidines has been reported, offering a general method to convert the most accessible stereoisomer to the most stable one. escholarship.org

Furthermore, photoredox catalysis has been employed for the highly diastereoselective α-amino C–H arylation of substituted piperidines. researchgate.net This methodology could potentially be adapted for the direct C-H functionalization of a piperidine-containing acetamide precursor, allowing for the introduction of a pyridine ring with high stereocontrol.

| Synthetic Strategy | Stereochemical Outcome | Example Application |

| Catalytic Hydrogenation of Substituted Pyridines | Predominantly cis-isomers | Synthesis of substituted piperidine precursors |

| Base- or Light-mediated Epimerization | Thermodynamic trans-isomers | Isomerization of cis-piperidine acetamides |

| Photoredox-catalyzed C-H Functionalization | High diastereoselectivity | Direct introduction of aryl groups onto the piperidine ring |

Utility of Specific Precursors in Scaffold Assembly

The choice of starting materials is critical for the successful synthesis of the target scaffold. As mentioned previously, α-halo-N-aryl acetamides are key precursors for the introduction of the piperidine moiety via nucleophilic substitution. researchgate.net Specifically, the synthesis of N-(pyridin-3-yl)-2-chloroacetamide from 3-aminopyridine and chloroacetyl chloride provides a direct precursor for the final substitution reaction with piperidine. irejournals.comresearchgate.net The reactivity of the chlorine atom in such compounds allows for its facile replacement by nitrogen nucleophiles. researchgate.net

Alternatively, the synthesis could be envisioned to proceed via the reaction of piperidine with a suitable haloacetamide to form 2-(piperidin-1-yl)acetic acid, followed by an amide coupling reaction with 3-aminopyridine. The synthesis of N-aryl-2-(piperidin-1-yl) acetamides has been reported, showcasing the feasibility of this approach. researchgate.netnih.gov This latter strategy allows for the late-stage introduction of the pyridine moiety, which could be advantageous for the synthesis of a diverse range of analogs.

| Precursor | Role in Synthesis | Subsequent Reaction |

| N-(pyridin-3-yl)-2-chloroacetamide | Electrophile | Nucleophilic substitution with piperidine |

| 2-(Piperidin-1-yl)acetic acid | Carboxylic acid component | Amide coupling with 3-aminopyridine |

Modulation of Receptor Systems

The core structure of piperidinyl-pyridinyl-acetamide has been a foundation for the development of ligands targeting multiple receptor families, particularly within the central nervous system.

Central Nervous System Receptor Ligand Activity

Derivatives of this scaffold have shown notable affinity for several CNS receptors, including those for serotonin (B10506), dopamine (B1211576), and melanin-concentrating hormone.

Melanin-Concentrating Hormone Receptor 1 (MCHR1) The melanin-concentrating hormone (MCH) system is a key regulator of feeding behavior and energy balance. nih.gov Antagonists of its primary receptor, MCHR1, are investigated for their potential as anti-obesity agents. nih.govnih.gov Derivatives of 2-piperidin-4-yl-acetamide have been identified as potent MCHR1 antagonists. nih.gov For instance, the MCHR1 antagonist 1 demonstrates a high affinity for the human MCH1 receptor with a Ki of 4 nM and a Kb of 1 nM. medchemexpress.com The engagement of MCHR1 antagonists is thought to mediate appetite suppression. nih.govnih.gov The development of these compounds often involves optimizing their structure to enhance potency and pharmacokinetic properties while minimizing off-target effects. nih.govnih.gov

Table 1: MCHR1 Antagonist Activity

| Compound | Receptor | Affinity Measurement | Value |

|---|---|---|---|

| MCHR1 antagonist 1 | Human MCH1 | Ki | 4 nM |

| MCHR1 antagonist 1 | Human MCH1 | Kb | 1 nM |

Histamine (B1213489) Receptor Ligand Activity

The histamine H3 receptor (H3R) is predominantly found in the central nervous system where it acts as a presynaptic autoreceptor, modulating the release of histamine and other key neurotransmitters like acetylcholine (B1216132), dopamine, and serotonin. wikipedia.orgwikipedia.org Antagonists of the H3 receptor are of significant interest for treating a variety of neurological and psychiatric disorders. wikipedia.org

Research has shown that piperidine-containing compounds can serve as a crucial structural element for potent H3 receptor antagonism. nih.govnih.gov Specifically, certain piperidine-based derivatives have been developed that exhibit high affinity for the H3 receptor, with Ki values often in the nanomolar range. nih.govugr.es For example, a series of N-alkyl urethane (B1682113) derivatives containing a piperidine moiety were synthesized and evaluated for H3 receptor activity, with the most potent compound showing a pA2 value of 7.2 in vitro. nih.gov The development of these ligands is being explored for potential therapeutic applications in conditions such as diabetes, obesity, and various neurological disorders. bioworld.com

Sigma Receptor Ligand Activity

Sigma receptors, classified as σ1 and σ2 subtypes, are unique proteins found in the central nervous system and other tissues. They are not opioid receptors but are involved in modulating various cellular functions and neurotransmitter systems, including glutamatergic and dopaminergic pathways. nih.gov The sigma-1 receptor (σ1R) is recognized as a ligand-regulated chaperone protein that plays a role in conditions like pain, depression, and neurodegenerative diseases. nih.govnih.gov

Piperidine-based acetamide derivatives have been designed and synthesized as ligands with affinity for both σ1 and σ2 receptor subtypes. nih.gov The piperidine moiety is often a critical structural feature for achieving high affinity at the σ1 receptor. nih.govugr.es Studies have identified piperidine derivatives with dual affinity for histamine H3 and sigma-1 receptors. nih.govnih.gov For instance, certain compounds have demonstrated high affinity for the σ1 receptor with Ki values in the low nanomolar range, establishing them as potent dual-acting ligands. ugr.esresearchgate.net This dual activity is being investigated for novel pain therapies. nih.govnih.gov

Table 2: Dual H3 and Sigma-1 Receptor Ligand Affinities

| Compound | hH3R Ki (nM) | σ1R Ki (nM) |

|---|---|---|

| Compound 5 | 7.70 | 3.64 |

| Compound 11 | 6.2 | - |

| Compound 12 | - | - |

Data derived from studies on piperidine derivatives as dual-acting ligands. ugr.es

Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) Modulation

Currently, there is limited direct evidence in the provided search results linking this compound or its close derivatives to the modulation of Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ). This area remains a potential field for future investigation.

Enzyme Inhibition and Modulation

The acetamide scaffold is also a key feature in the design of various enzyme inhibitors.

Cholinergic Enzyme Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes that hydrolyze the neurotransmitter acetylcholine, terminating the nerve impulse in cholinergic synapses. sciforum.net Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the availability of acetylcholine in the brain. nih.govacgpubs.orgnih.gov

Piperidine-containing acetamide derivatives have been synthesized and evaluated for their potential to inhibit both AChE and BChE. sciforum.net The piperidine nucleus is a common structural feature in many biologically active compounds, including known cholinesterase inhibitors like donepezil. nih.govnih.gov Research has shown that N-aryl acetamide derivatives featuring a piperidine moiety can exhibit significant inhibitory activity. For example, the compound N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide was found to be a highly selective BChE inhibitor with an IC50 value of 5.12 ± 0.02 µM, which is more potent than the reference drug galantamine (7.96 ± 0.8 µM). researchgate.net Other studies on different piperidinone derivatives have also reported potent AChE inhibitory activity, with IC50 values in the micromolar range. acgpubs.orgresearchgate.net The development of dual inhibitors that can target both AChE and BChE is an active area of research, as BChE levels are known to increase in the later stages of Alzheimer's disease. nih.govnih.gov

Table 3: Cholinesterase Inhibitory Activity of Piperidine Derivatives

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | BChE | 5.12 ± 0.02 |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | AChE | 426.14 ± 18.54 |

| Compound 1d (piperidinone derivative) | AChE | 12.55 |

| Compound 1g (piperidinone derivative) | BChE | 17.28 |

Data from studies on various piperidine-containing inhibitors. acgpubs.orgresearchgate.net

Cyclooxygenase (COX) Enzyme Inhibition

Research into the anti-inflammatory properties of compounds structurally related to this compound suggests a potential for cyclooxygenase (COX) inhibition. The acetamide moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. galaxypub.coarchivepp.comarchivepp.com The development of selective COX-2 inhibitors has been a significant goal in medicinal chemistry to create anti-inflammatory agents with fewer gastrointestinal side effects than non-selective NSAIDs. researchgate.netnih.gov

Various classes of compounds incorporating pyridine, acetamide, or piperidine rings have demonstrated COX inhibitory activity. For instance, pyridazine (B1198779) derivatives have been explored as a promising scaffold for potent and selective COX-2 inhibitors. researchgate.net Similarly, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as selective COX-2 inhibitors, with some derivatives showing high potency with IC50 values in the nanomolar range. nih.gov The presence of a pyridine ring is also a feature in Piroxicam, a COX inhibitor where the amide acts as a linker between the pyridine and benzothiazine nucleus. archivepp.com While these studies establish the relevance of the core chemical motifs, direct experimental data on the COX inhibition profile of this compound itself is not extensively documented in the reviewed literature.

Tankyrase Inhibition

Derivatives of 2-piperidin-1-yl-acetamide have been identified as potent inhibitors of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway. google.com Aberrant activation of this pathway is a known driver in many cancers, particularly colorectal cancer, making tankyrase an attractive therapeutic target. nih.gov Inhibition of tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex, which in turn promotes the degradation of β-catenin and suppresses oncogenic signaling. nih.gov

A patent for novel 2-piperidin-1-yl-acetamide compounds describes their use as tankyrase inhibitors for treating Wnt signaling-related disorders, including cancer. google.com The document provides examples of specific derivatives and their inhibitory activity against TNKS1 and TNKS2. The potency of these compounds is demonstrated through their half-maximal inhibitory concentration (IC50) values, with several derivatives exhibiting activity in the low nanomolar range.

| Compound Example | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |

| 2-(4-Chlorophenyl)-2-(piperidin-1-yl)-N-(pyrimidin-2-yl)acetamide | 1.9 | 1.1 |

| 2-(4-Chlorophenyl)-2-(piperidin-1-yl)-N-(4-methylpyrimidin-2-yl)acetamide | 2.5 | 1.1 |

| N-(5-Chloropyridin-2-yl)-2-(4-chlorophenyl)-2-(piperidin-1-yl)acetamide | 3.5 | 1.4 |

| 2-(4-Chlorophenyl)-2-(piperidin-1-yl)-N-(pyridin-2-yl)acetamide | 4.6 | 2.4 |

Data sourced from patent WO2013012723A1. google.com

These findings highlight the potential of the this compound scaffold in the development of targeted anticancer therapies.

Heat Shock Protein 70 (Hsp70) Interaction and Modulation

The Heat Shock Protein 70 (Hsp70) is a molecular chaperone that is a key regulator of protein homeostasis and cell survival, making it a target of interest in cancer therapy. acs.orgnih.gov Certain heterocyclic compounds, including those with pyridine moieties, have been investigated as allosteric inhibitors of Hsp70. acs.orgacs.org These inhibitors bind to a novel allosteric pocket in the N-terminal domain of the protein rather than the ATP-binding site, leading to a disruption of the Hsp70 chaperone machinery. acs.orgnih.gov

Studies have described the development of 2,5′-thiodipyrimidines and 2-(pyridin-3-ylthio)pyrimidines as both irreversible and reversible binders to this allosteric site. acs.orgnih.govnih.gov By binding to this pocket, the inhibitors can alter the formation of Hsp70-co-chaperone complexes, such as the Hsp70-HOP complex, which is crucial for the stability and function of oncogenic client proteins like HER2. acs.org This disruption leads to the degradation of these oncoproteins and can induce apoptosis in cancer cells. nih.gov

While the specific compound this compound has not been explicitly identified as an Hsp70 modulator in the available research, the demonstrated activity of other pyridine-containing derivatives highlights the potential for this chemical class to interact with Hsp70's allosteric site. acs.orgacs.org The research into these related compounds provides a blueprint for the potential development of Hsp70-directed ligands based on a piperidin-pyridine scaffold. acs.org

Quorum Sensing System Inhibition (e.g., LasR)

The LasR protein is a key transcriptional regulator in the quorum-sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa. nih.gov This system controls the expression of numerous virulence factors and is essential for biofilm formation, a major contributor to antibiotic resistance. nih.gov Inhibition of the LasR quorum-sensing circuit is therefore considered a promising anti-virulence strategy to combat P. aeruginosa infections without exerting direct bactericidal pressure, which could lead to resistance. nih.govrsc.org

The search for potent, small-molecule inhibitors of LasR has led to the identification of various non-natural antagonists. nih.gov These molecules typically function by competing with the natural ligand, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12 HSL), for binding to the LasR receptor. nih.govfrontiersin.org Research has identified several classes of LasR antagonists, including compounds with an alpha-benzisoxazole-acetamide core. nih.gov While the this compound scaffold has not been specifically identified as a LasR inhibitor in the reviewed literature, the general strategy of targeting this QS receptor with synthetic small molecules is well-established. nih.govnih.govmdpi.com

Antimicrobial Activities

Antifungal Potency (e.g., against Candida auris)

Candida auris is an emerging multidrug-resistant fungal pathogen that poses a significant global health threat. research-nexus.netrsc.org There is an urgent need for novel antifungal agents with new mechanisms of action to treat infections caused by this organism. research-nexus.net Recent research has demonstrated the potent antifungal activity of piperidine-based 1,2,3-triazolylacetamide derivatives against clinical isolates of C. auris. research-nexus.net

A study synthesized and evaluated six such derivatives, designated pta1 through pta6. The compounds pta1, pta2, and pta3 showed the highest potency, with minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) in the sub-to-low microgram per milliliter range. research-nexus.net The fungicidal nature of these compounds was confirmed through cell count and viability assays. Mechanistic studies revealed that these derivatives induce apoptosis and cause cell cycle arrest in the S-phase. Furthermore, they were found to disrupt the plasma membrane integrity of C. auris cells. research-nexus.net

| Compound | MIC (μg/mL) | MFC (μg/mL) |

| pta1 | 0.24 - 0.48 | 0.97 |

| pta2 | 0.48 - 0.97 | 1.95 |

| pta3 | 0.48 - 0.97 | 3.9 |

| pta4 | >62.5 | >62.5 |

| pta5 | >62.5 | >62.5 |

| pta6 | >62.5 | >62.5 |

Antifungal activity of piperidine-based 1,2,3-triazolylacetamide derivatives against Candida auris. Data extracted from Kumari et al. research-nexus.net

These findings indicate that piperidine-based acetamide derivatives are promising candidates for the development of new antifungal drugs to combat resistant C. auris infections. research-nexus.net

Antibacterial Efficacy

The piperidine and acetamide moieties are present in numerous compounds investigated for antibacterial properties. nih.govresearchgate.net Derivatives containing these scaffolds have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

For example, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a piperazine (B1678402) linker were synthesized and exhibited moderate to potent activity against a panel of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. mdpi.comnih.gov Some of these compounds showed MIC values as low as 0.25 µg/mL. mdpi.com In another study, various aminopyridine, piperidine, and morpholine (B109124) acetamides were synthesized and tested against S. pyogenes, E. coli, and P. mirabilis, with some compounds showing notable activity at MICs greater than 6.25 μg/mL. nih.gov

Additionally, research on 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and related 3H-imidazo[4,5-b]pyridine derivatives has shown that these compounds possess antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. researchgate.net While specific MIC data for this compound is not detailed, the collective evidence from these related structures suggests that this chemical class represents a viable foundation for the development of new antibacterial agents.

Anticancer Research Pathways

Research into the anticancer potential of this compound and its related derivatives has illuminated several key mechanisms through which these compounds exert their cytotoxic and cytostatic effects. The core structure, which combines piperidine, pyridine, and acetamide moieties, serves as a versatile scaffold for developing novel therapeutic agents. Investigations have primarily focused on three interconnected pathways: the direct inhibition of cancer cell growth, the induction of programmed cell death (apoptosis), and the disruption of the cell division cycle.

Inhibition of Cell Proliferation and Colony Formation

The capacity of this compound derivatives to inhibit the proliferation of cancer cells is a foundational aspect of their anticancer activity. This inhibition prevents the uncontrolled growth and spread of tumors. Studies on various derivatives have demonstrated significant antiproliferative effects across a range of human cancer cell lines.

One area of research has focused on derivatives of 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide as inhibitors of carbonic anhydrase IX and XII, enzymes that are overexpressed in hypoxic tumors and contribute to their progression. nih.gov A 4-fluoro derivative, in particular, showed a potent inhibitory effect on the proliferation of MCF-7 breast cancer cells, with an IC₅₀ value of 1.20 μM. nih.gov

Another class of related compounds, N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, has also been evaluated for cytotoxic activity. nih.govmdpi.com These molecules have shown the ability to inhibit the growth of liver cancer (HepG2) and breast cancer (MDA-MB-231) cells. nih.gov Notably, compound 5l from this series, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, was identified as a particularly potent inhibitor against the MDA-MB-231 cell line, with an IC₅₀ value of 1.4 μM, which is more potent than the control drug sorafenib (B1663141) (IC₅₀ = 5.2 μM). nih.govmdpi.com

The table below summarizes the antiproliferative activity of selected derivatives against various cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | Effect | IC₅₀ Value |

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivative (7h) | MCF-7 (Breast) | Inhibition of cell proliferation | 1.20 μM |

| N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a) | MDA-MB-231 (Breast) | Cytotoxic activity | 27.1 μM |

| N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a) | HepG2 (Liver) | Cytotoxic activity | 74.2 μM |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | MDA-MB-231 (Breast) | Potent inhibition of cell proliferation | 1.4 μM |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | HepG2 (Liver) | Selective inhibition of cell proliferation | 22.6 μM |

Modulation of Apoptotic Pathways

Inducing apoptosis, or programmed cell death, is a critical strategy for anticancer therapies, as it eliminates malignant cells without causing the inflammation associated with necrosis. Derivatives containing the piperidine scaffold have been shown to effectively trigger apoptotic cell death in cancer cells through various molecular mechanisms. nih.govnih.gov

Research on novel piperidone compounds, such as 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608) and 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610), has revealed that they induce cell death via the intrinsic apoptotic pathway. nih.gov This is characterized by the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent activation of effector caspases, specifically caspase-3/7. nih.gov The activation of caspase-3/7 is a key marker of a cell undergoing apoptosis. nih.gov

Furthermore, other piperidine derivatives have been found to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. nih.gov The PIM kinase family of serine/threonine kinases plays a significant role in cancer biology, and N-(pyridin-3-yl)acetamide derivatives have been analyzed for their potential as PIM-1 kinase inhibitors, which could contribute to pro-apoptotic effects. researchgate.net Piperine, a well-known natural compound containing a piperidine ring, has also been shown to induce apoptosis in human oral cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. mdpi.comresearchgate.net

The table below outlines the observed apoptotic effects of related piperidine and piperidone derivatives.

| Compound Class/Derivative | Cancer Cell Line(s) | Apoptotic Mechanism |

| Novel Piperidones (2608, 2610) | Lymphoma and Colon cancer cells | Induction of intrinsic apoptotic pathway: ROS accumulation, mitochondrial depolarization, activation of caspase-3/7. nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cells | Increased mRNA expression of pro-apoptotic genes (p53, Bax). nih.gov |

| Piperine (Piperidine-containing alkaloid) | HSC-3 (Oral cancer) | Inhibition of PI3K signaling pathway, leading to apoptosis. mdpi.comresearchgate.net |

| Passerini and Ugi scaffolds (Related heterocyclic compounds) | MCF-7 (Breast cancer) | Caspase 3/7 activation and P53 induction. semanticscholar.org |

Interference with DNA Synthesis and Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division. Cancer is characterized by the dysregulation of this cycle, leading to unchecked proliferation. Compounds that can interfere with DNA synthesis or cause cell cycle arrest are therefore valuable as potential anticancer agents. The piperidine scaffold is a component of many molecules that exhibit such activity. nih.gov

Studies have shown that certain piperidine derivatives can lead to cell cycle arrest, a crucial mechanism for inhibiting cancer cell survivability. nih.gov For instance, novel piperidone compounds were found to cause significant cell cycle alterations in lymphoma and colon cancer cell lines. nih.gov A key finding was the elicitation of DNA fragmentation, which was evidenced by a marked increase in the sub-G0/G1 cell population, a hallmark of apoptotic cells with fragmented DNA. nih.gov

While the differentiation of normal cells is often preceded by growth arrest in the G1 phase of the cell cycle, many anticancer agents function by inducing arrest at different phases. nih.gov For example, inhibitors of Polo-like kinase 1 (PLK1), a key regulator of mitosis, are known to cause cell cycle arrest at the G2/M phase. mdpi.com Research on pyrimidine (B1678525) derivatives, which share heterocyclic features with the pyridine moiety, has demonstrated that potent PLK1 inhibitors can halt cell growth at the G2/M checkpoint, leading to mitotic arrest and cell death. mdpi.com This suggests that derivatives of this compound could potentially be engineered to target specific phases of the cell cycle.

The effects of related compounds on cell cycle progression are detailed in the table below.

| Compound Class/Derivative | Cancer Cell Line(s) | Effect on Cell Cycle |

| Novel Piperidones (2608, 2610) | Lymphoma and Colon cancer cells | Cell cycle alteration and DNA fragmentation (increase in sub-G0/G1 population). nih.gov |

| General Piperidine derivatives | Various cancer cells | Contribute to cell cycle arrest, inhibiting cancer cell survivability. nih.gov |

| Pyrimidine derivatives (PLK1 inhibitor) | Various cancer cells | Induce cell cycle arrest at the G2/M phase. mdpi.com |

Influence of Piperidine and Pyridine Ring Substitution and Orientation

The piperidine and pyridine rings are fundamental components that significantly influence the binding affinity and selectivity of analogs. Modifications to these rings, including the introduction of substituents and changes in their relative orientation, have profound effects on biological activity.

The substitution pattern on the pyridine ring is a critical determinant of activity. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides developed as anticonvulsants, the position of the pyridine nitrogen is crucial for establishing key interactions within the receptor binding pocket. nih.gov Similarly, studies on pyridinylpiperazine derivatives, where a piperazine ring links to the pyridine, have shown that the electronic nature of substituents on the pyridine ring dictates potency. An electron-withdrawing nitro group on the pyridine ring can enhance the electrophilic character of the ring, facilitating nucleophilic interactions that are key to the mechanism of action for certain targets.

The orientation of the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) also plays a pivotal role. In a series of 3-alkyl-3-(4-pyridyl)piperidine-2,6-diones designed as aromatase inhibitors, the 4-pyridyl orientation was found to be optimal for binding to the enzyme's active site. This specific orientation allows the pyridine nitrogen to act as a crucial hydrogen bond acceptor, an interaction that is diminished with 2-pyridyl or 3-pyridyl isomers.

On the piperidine moiety, substitutions can modulate lipophilicity, conformation, and steric interactions. Studies on piperidine-based compounds have shown that both the nature and position of substituents are important. mdpi.com For example, adding small alkyl groups can enhance hydrophobic interactions, while larger or polar groups might introduce steric hindrance or new hydrogen bonding opportunities, respectively. The inherent flexibility of the piperidine ring can be constrained by introducing bridged ring systems, which can lock the molecule into a more bioactive conformation, potentially increasing affinity.

Impact of Alkyl and Aryl Substituents on Activity Profiles

The introduction of alkyl and aryl substituents onto the core scaffold is a common strategy to explore hydrophobic, steric, and electronic interactions with the target protein, leading to significant changes in activity profiles.

Alkyl Substituents: The length and branching of alkyl chains can have a dramatic impact on potency. A clear example is seen in analogs of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, which are potent aromatase inhibitors. Systematic variation of the 3-alkyl group on the piperidine-dione ring revealed a distinct relationship between chain length and inhibitory activity. Potency increased with chain length, peaking with an octyl substituent, which showed a nearly 10-fold increase in potency compared to the ethyl parent compound. This suggests the presence of a deep hydrophobic pocket in the enzyme's active site that favorably accommodates a longer alkyl chain.

| Compound | Alkyl Group at Position 3 | Aromatase Inhibition Ki (µM) |

|---|---|---|

| Analog 1 | Ethyl | 1.1 |

| Analog 2 | Propyl | 0.65 |

| Analog 3 | Butyl | 0.40 |

| Analog 4 | Pentyl | 0.25 |

| Analog 5 | Hexyl | 0.15 |

| Analog 6 | Heptyl | 0.11 |

| Analog 7 | Octyl | 0.09 |

Aryl Substituents: Replacing an alkyl group with an aryl moiety introduces possibilities for π-π stacking, cation-π, and other aromatic interactions. In a series of 2-aryl-2-(pyridin-2-yl)acetamides, the nature and position of substituents on the aryl ring were critical for anticonvulsant activity. nih.gov Unsubstituted phenyl rings provided a baseline activity, while the introduction of substituents at the ortho- and meta-positions was generally favorable. In contrast, para-substitution often led to a decrease in activity, suggesting that the para-position may be involved in unfavorable steric interactions within the binding site. nih.gov This highlights the importance of the substitution pattern in orienting the molecule correctly for optimal binding.

Role of Acetamide Moiety Modifications

The acetamide linker (-NH-C(=O)-CH2-) is not merely a spacer but an active participant in receptor binding, often forming crucial hydrogen bonds through its amide N-H and carbonyl oxygen. Modifications to this moiety can significantly alter binding affinity, selectivity, and pharmacokinetic properties.

Research on N,N-substituted pyrazolopyrimidine acetamides as ligands for the translocator protein (TSPO) has provided deep insights into the role of substitutions on the acetamide nitrogen. nih.govmdpi.com In these analogs, the parent compound DPA-713 features a diethylacetamide group. SAR studies revealed that the size and nature of the N-substituents are critical. For example, replacing one ethyl group with a larger phenyl ring was found to be particularly favorable, resulting in a novel ligand with picomolar binding affinity. nih.gov However, when both substituents were large, such as two benzyl (B1604629) groups, the affinity decreased significantly, indicating a specific size limit for the binding pocket accommodating the acetamide substituents. nih.gov

| Analog | N-Acetamide Substituents | Relative Binding Affinity |

|---|---|---|

| Parent Compound | N,N-diethyl | High |

| Analog A | N-ethyl, N-phenyl | Very High (pM range) |

| Analog B | N,N-dibenzyl | Low |

| Analog C | N-ethyl, N-(2-methoxyethyl) | High |

Furthermore, studies on other classes of compounds have shown that replacing the acetamide group with bioisosteres, such as thiazolidinones or pyrrolidinones, can lead to compounds with different activity profiles. mdpi.com In one study, variations in the planarity or electronic nature of a pyrrolidinone ring, an acetamide isostere, were found to severely diminish activity, confirming that the specific geometry and electronic properties of the acetamide linker are essential for biological function.

Stereoelectronic Effects on Binding Affinity and Selectivity

Stereoelectronic effects, which encompass the combined influence of a molecule's spatial arrangement (steric) and electronic properties, are paramount in determining binding affinity and selectivity. The interplay between electron-donating and electron-withdrawing substituents, along with molecular shape and conformation, dictates the strength and nature of interactions with a biological target.

The electronic properties of substituents on the aromatic rings of analogs are a key factor. In studies of thieno[2,3-b]pyridines with a phenylacetamide moiety, it was found that compounds bearing a strong electron-withdrawing cyano (-CN) group on the phenyl ring were potent inhibitors of the FOXM1 protein. Molecular electrostatic potential (MEP) maps revealed that the low electron density on the phenylacetamide ring created by the cyano group favored interactions with a high-electron-density area of the protein's binding domain. This contrasts with analogs having electron-donating groups, which were inactive.

Steric factors are equally important. As noted in studies of 2-aryl-2-(pyridin-2-yl)acetamides, the preference for ortho- and meta-substituents over para-substituents on the aryl ring points to a specific steric constraint within the binding site. nih.gov A bulky substituent at the para-position may clash with an amino acid residue, preventing the molecule from adopting the optimal binding pose. The unique structure of N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide, which includes a dimethylamino group on the pyridine ring, demonstrates how such substitutions can modulate the electronic landscape and steric profile, influencing how the compound interacts with its molecular target. researchgate.net

Computational SAR Methodologies

Computational methodologies are indispensable tools in modern drug discovery for elucidating and predicting structure-activity relationships. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations provide atomic-level insights into ligand-receptor interactions and guide the rational design of more potent and selective analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For analogs of the this compound scaffold, docking studies can reveal key interactions, such as hydrogen bonds formed by the acetamide linker or pyridine nitrogen, and hydrophobic interactions involving the piperidine ring. nih.govresearchgate.net For example, docking studies on piperidine-derived compounds have successfully identified crucial amino acid residues that interact with the ligands, helping to explain observed SAR data. nih.gov In one study, docking simulations of thieno[2,3-b]pyridine (B153569) analogs into the FOXM1 DNA-binding site suggested a key role for residues Val296 and Leu289 in the binding, rationalizing why certain substitution patterns were more active than others.

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For piperidine and pyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to build predictive models. tcmsp-e.commdpi.com These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. Such models are powerful tools for predicting the activity of novel, unsynthesized compounds and prioritizing synthetic efforts. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of binding poses predicted by docking. For flexible molecules like those based on the piperidin-yl-acetamide scaffold, MD simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic picture of the interaction. nih.gov These simulations can confirm the stability of key hydrogen bonds and hydrophobic contacts, thereby validating the binding hypothesis and providing a stronger foundation for SAR analysis.

Mechanistic Studies on the Biological Actions of 2 Piperidin 1 Yl 2 Pyridin 3 Ylacetamide Analogs

Molecular Target Identification and Validation

Research into the analogs of 2-Piperidin-1-yl-2-pyridin-3-ylacetamide has revealed several potential molecular targets, suggesting a diverse pharmacological profile for this class of compounds. These targets primarily include enzymes and receptors involved in crucial physiological and pathological processes.

One significant area of investigation has been the inhibition of cholinesterases , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the degradation of the neurotransmitter acetylcholine (B1216132) and are important targets in the management of neurodegenerative diseases. For instance, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide (B32628) has been identified as a selective inhibitor of butyrylcholinesterase. researchgate.net Other piperidinone derivatives have also demonstrated potent inhibitory activity against both AChE and BChE. acgpubs.org The N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide derivative has been shown to inhibit both acetylcholinesterase and butyrylcholinesterase. mdpi.com

Another identified molecular target is the proteasome , a key component of the cellular protein degradation machinery. bohrium.com Piperidine-containing peptidyl derivatives have been designed and evaluated as non-covalent proteasome inhibitors. nih.govnih.gov These compounds show potent inhibition of the 20S proteasome, which is a validated target in cancer therapy. nih.govnih.gov

The NLRP3 inflammasome has also emerged as a target for piperidine-containing compounds. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and is implicated in a variety of inflammatory diseases. nih.govnih.gov Certain sulfonamide analogs with piperidine (B6355638) moieties have been developed as active NLRP3 inflammasome inhibitors. nih.gov

Furthermore, dual activity at histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors has been reported for some piperidine-based derivatives. nih.gov These receptors are involved in neuromodulation and have been implicated in various central nervous system disorders. nih.govsigmaaldrich.com The piperidine moiety appears to be a critical structural feature for this dual activity. nih.gov

Finally, some N-(pyridin-3-yl)acetamide derivatives have been analyzed for their interaction with PIM-1 kinase , a serine/threonine kinase involved in cell survival and proliferation, making it a target in oncology. researchgate.net

Table 1: Identified Molecular Targets of this compound Analogs

| Molecular Target | Analog Class | Therapeutic Area |

|---|---|---|

| Acetylcholinesterase (AChE) | Piperidinone derivatives, N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamides | Neurodegenerative Diseases |

| Butyrylcholinesterase (BChE) | N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, Piperidinone derivatives | Neurodegenerative Diseases |

| Proteasome | Piperidine-containing peptidyl derivatives | Cancer |

| NLRP3 Inflammasome | Sulfonamide analogs with piperidine | Inflammatory Diseases |

| Histamine H3 Receptor (H3R) | Piperidine-based derivatives | Central Nervous System Disorders |

| Sigma-1 Receptor (σ1R) | Piperidine-based derivatives | Central Nervous System Disorders |

| PIM-1 Kinase | N-(pyridin-3-yl)acetamide derivatives | Cancer |

Binding Mode Analysis (e.g., Ligand-Receptor Interactions, Enzyme Active Site Binding)

Molecular docking studies have provided insights into the binding modes of this compound analogs with their respective molecular targets. These analyses reveal key interactions that are crucial for their inhibitory or modulatory activities.

For cholinesterase inhibitors, such as N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, molecular docking analyses have shown the formation of a stable complex with butyrylcholinesterase. This stability is attributed to complementary interactions of the naphthyl ring with specific residues within the enzyme's active site, such as Trp 231 and Phe 329. researchgate.net In the case of other pyridine (B92270) derivatives that inhibit acetylcholinesterase, molecular docking has indicated that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, consistent with a mixed inhibition mechanism. nih.gov

In the context of proteasome inhibition by piperidine-containing peptidyl derivatives, the binding is non-covalent. bohrium.comnih.gov These inhibitors are designed to fit within the active site of the proteasome, disrupting its catalytic activity. While specific residue interactions for these non-covalent inhibitors are still under investigation, the design of these molecules focuses on optimizing their fit and interactions within the proteasome's catalytic subunits.

For dual histamine H3 and sigma-1 receptor ligands, the piperidine moiety is considered a critical structural element for activity. nih.gov Molecular modeling suggests that these compounds can adopt conformations that allow for favorable interactions with the binding pockets of both receptors. The basic nitrogen of the piperidine ring is often a key feature for interaction with acidic residues in the receptor binding sites.

A computational model has also been developed to understand the mechanism of action of piperidine and piperazine-based derivatives as selective sigma receptor ligands. unict.it The model helps in elucidating the binding pose features responsible for their affinity and selectivity.

Signaling Pathway Modulation

The interaction of this compound analogs with their molecular targets leads to the modulation of various intracellular signaling pathways.

Inhibition of the NLRP3 inflammasome by piperidine-containing compounds directly interferes with a key inflammatory signaling pathway. nih.gov The NLRP3 inflammasome, upon activation, triggers the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms. nih.gov By inhibiting the NLRP3 inflammasome, these analogs can suppress the production and release of these potent inflammatory mediators. nih.gov

Analogs targeting histamine H3 and sigma-1 receptors can modulate neurotransmitter signaling in the central nervous system. nih.gov The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters. cresset-group.com Antagonists of this receptor can therefore enhance the release of these neurotransmitters. The sigma-1 receptor, a ligand-regulated chaperone protein, modulates the signaling of various proteins it interacts with, including ion channels and other receptors, thereby influencing a wide range of cellular signaling events. sigmaaldrich.com

Inhibition of PIM-1 kinase by N-(pyridin-3-yl)acetamide derivatives can affect signaling pathways that are crucial for cell survival and proliferation. researchgate.net PIM-1 kinase is known to phosphorylate a number of downstream targets involved in these processes, and its inhibition can lead to the suppression of pro-survival signals.

The inhibition of the proteasome by piperidine-containing peptidyl derivatives leads to the disruption of the ubiquitin-proteasome pathway. bohrium.com This pathway is essential for the degradation of a multitude of regulatory proteins involved in cell cycle control, apoptosis, and signal transduction. Inhibition of the proteasome leads to the accumulation of these proteins, which can trigger downstream signaling cascades leading to cell cycle arrest and apoptosis. bohrium.comnih.gov

Cellular Mechanism Characterization (e.g., Membrane Integrity Disruption, Apoptotic Induction)

The modulation of signaling pathways by analogs of this compound ultimately translates into distinct cellular mechanisms of action.

A prominent cellular mechanism observed for some analogs is the induction of apoptosis , or programmed cell death. This is particularly evident for proteasome inhibitors. The accumulation of poly-ubiquitinated proteins due to proteasome inhibition by piperidine-containing peptidyl derivatives can induce apoptosis in cancer cells. nih.gov This apoptotic process is often mediated by the cleavage of caspase and poly (ADP-ribose) polymerase (PARP). nih.gov

While direct evidence for membrane integrity disruption by this compound analogs is not available, the inhibition of the NLRP3 inflammasome can prevent pyroptosis, a form of lytic programmed cell death that is characterized by plasma membrane rupture.

Table 2: Summary of Mechanistic Findings for Analogs

| Analog Class | Molecular Target | Signaling Pathway Modulation | Cellular Mechanism |

|---|---|---|---|

| Piperidine-containing peptidyl derivatives | Proteasome | Disruption of ubiquitin-proteasome pathway | Apoptosis induction |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase | Modulation of cholinergic signaling | Not explicitly studied |

| Sulfonamide analogs with piperidine | NLRP3 Inflammasome | Inhibition of pro-inflammatory cytokine production | Anti-inflammatory effects |

| Piperidine-based derivatives | Histamine H3 and Sigma-1 Receptors | Modulation of neurotransmitter release and chaperone protein signaling | Neuromodulation |

| N-(pyridin-3-yl)acetamide derivatives | PIM-1 Kinase | Inhibition of cell survival and proliferation pathways | Potential for anti-cancer activity |

Preclinical Research Models for Evaluating 2 Piperidin 1 Yl 2 Pyridin 3 Ylacetamide Analogs

In Vitro Enzymatic Assays

In vitro enzymatic assays are fundamental in early-stage drug discovery to determine if a compound can modulate the activity of a specific enzyme, which is often a key target in a disease pathway. For analogs of 2-Piperidin-1-yl-2-pyridin-3-ylacetamide, these assays have been crucial in identifying their potential as enzyme inhibitors.

One significant area of investigation has been their effect on carbonic anhydrases (CAs), particularly isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to cancer progression. nih.gov A study of piperidine-linked benzenesulfonamides, which share structural similarities, assessed their inhibitory activity against human carbonic anhydrase (hCA) isoforms. The results identified potent inhibitors for hCA IX and hCA XII, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov

Another class of enzymes targeted by related acetamide (B32628) structures are cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Dual inhibitors are of particular interest. Research on related benzohydrazide (B10538) derivatives demonstrated that these compounds could inhibit both AChE and BChE with IC₅₀ values in the micromolar range. nih.govmdpi.com

The data below summarizes the enzymatic inhibitory activities of representative acetamide analogs.

| Compound Class | Target Enzyme | Key Findings |

| Piperidine-linked benzenesulfonamides | hCA IX | Kᵢ = 1.2 nM (Compound 7h) nih.gov |

| Piperidine-linked benzenesulfonamides | hCA XII | Kᵢ = 4.3 nM (Compound 7b) nih.gov |

| Benzohydrazide derivatives | Acetylcholinesterase (AChE) | IC₅₀ values of 44–100 µM nih.gov |

| Benzohydrazide derivatives | Butyrylcholinesterase (BChE) | IC₅₀ values from 22 µM nih.govmdpi.com |

This table is interactive. Click on headers to sort.

Cell-Based Functional Assays

Following initial enzymatic screening, cell-based functional assays provide insights into a compound's activity in a more complex biological environment. These assays utilize various cell lines, including cancer cells and immune cells, to evaluate effects on cell proliferation, viability, and specific cellular pathways.

Cancer Cell Lines

Analogs of this compound have been evaluated for their cytotoxic activity against several human cancer cell lines. For instance, a series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were tested for their effects on HepG2 (liver carcinoma) and MDA-MB-231 (breast cancer) cell lines. nih.govnih.gov One of the most potent compounds in this series demonstrated a strong inhibitory effect against the MDA-MB-231 cell line, with an IC₅₀ value of 1.4 µM, which was more effective than the standard drug sorafenib (B1663141) (IC₅₀ = 5.2 µM). nih.gov

Similarly, a piperidine-linked benzenesulfonamide (B165840) that showed potent inhibition of carbonic anhydrase IX in enzymatic assays was also tested for its antiproliferative effects on the MCF-7 breast cancer cell line under hypoxic conditions. This compound exhibited an IC₅₀ value of 1.20 μM, linking its enzymatic inhibition to a functional cellular outcome. nih.gov

The table below presents the cytotoxic activities of some of these analogs against different cancer cell lines.

| Compound Analog | Cancer Cell Line | IC₅₀ (µM) |

| Compound 5l (imidazo[2,1-b]thiazole derivative) | MDA-MB-231 | 1.4 nih.gov |

| Compound 5l (imidazo[2,1-b]thiazole derivative) | HepG2 | 22.6 nih.gov |

| Sorafenib (Control) | MDA-MB-231 | 5.2 nih.gov |

| Compound 5a (imidazo[2,1-b]thiazole derivative) | MDA-MB-231 | 27.1 nih.gov |

| Compound 5a (imidazo[2,1-b]thiazole derivative) | HepG2 | 74.2 nih.gov |

| Compound 7h (benzenesulfonamide derivative) | MCF-7 | 1.20 nih.gov |

This table is interactive. Click on headers to sort.

Fungal Isolates and Protein Complex Dissociation

While specific data on the evaluation of this compound analogs against fungal isolates or in protein complex dissociation assays is not prominently available in the reviewed literature, the broad pharmacological activities of related imidazo[2,1-b]thiazole (B1210989) scaffolds suggest potential antifungal properties. nih.gov Further research in these specific functional assays would be necessary to fully characterize the activity spectrum of these analogs.

In Vivo Proof-of-Concept Studies in Relevant Models

In vivo studies are essential to confirm the therapeutic potential of drug candidates in a whole-organism setting. For analogs of this compound, in vivo models of pain and inflammation have been particularly relevant. nih.govpharmaron.comscirp.org

Pain Models

Animal models of pain are used to assess the analgesic potential of new compounds. The formalin test is a widely used model that involves two phases of pain response, allowing for the differentiation between direct nociceptive pain and inflammatory pain. In a primary in vivo screening of a series of piperidine (B6355638) analogs, their ability to inhibit the second (inflammatory) phase of the formalin test in mice was a key measure of analgesic potential. wikipedia.org

Inflammation Models

Cellular models of inflammation are often used as a precursor to in vivo studies. Macrophage cell lines, such as RAW 264.7, can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of inflammatory mediators like nitric oxide (NO) and various cytokines (e.g., TNF-α, IL-6). nih.govresearchgate.netmdpi.comnih.govmdpi.com Analogs are then tested for their ability to suppress the production of these inflammatory markers. researchgate.net For example, studies on 2-(Piperidin-3-yl)phthalimides demonstrated their ability to reduce levels of secreted TNF-α and nitrite (B80452) (a stable product of NO) in LPS-challenged RAW 264.7 cells. researchgate.net This indicates an anti-inflammatory effect at the cellular level, providing a rationale for further investigation in animal models of inflammatory diseases like osteoarthritis. nih.gov

Theoretical and Computational Chemistry Studies on 2 Piperidin 1 Yl 2 Pyridin 3 Ylacetamide

Quantum Mechanical Calculations and Molecular Modeling

No published studies utilizing quantum mechanical calculations or molecular modeling specifically for 2-Piperidin-1-yl-2-pyridin-3-ylacetamide were identified.

Density Functional Theory (DFT) Applications

There are no available research articles that apply Density Functional Theory (DFT) to analyze the molecular structure, electronic properties, or reactivity of this compound.

Molecular Orbital Analysis

Specific molecular orbital analyses for this compound are not present in the current body of scientific research.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

No data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for this compound has been published.

Natural Bond Orbital (NBO) Analysis

There are no available studies that have conducted a Natural Bond Orbital (NBO) analysis to examine charge delocalization, hyperconjugative interactions, or bond properties for this compound.

Charge Distribution and Reactivity Site Prediction

No theoretical studies on the charge distribution or the prediction of reactive sites for this compound have been documented in the scientific literature.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. deeporigin.comlibretexts.org It provides insights into a molecule's reactive behavior by identifying electron-rich and electron-poor regions. researchgate.netresearchgate.net The MESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. deeporigin.com

In a typical MESP map, different colors are used to represent varying levels of electrostatic potential. deeporigin.com Regions of negative potential, which are susceptible to electrophilic attack, are conventionally colored in shades of red and yellow. researchgate.net Conversely, areas with positive potential, indicating regions prone to nucleophilic attack, are depicted in shades of blue. researchgate.net Green areas represent regions of neutral potential. researchgate.net

For this compound, it would be expected that the MESP map would show negative potential around the oxygen and nitrogen atoms of the acetamide (B32628) group and the nitrogen atom of the pyridine (B92270) ring, indicating these as likely sites for electrophilic interaction. The hydrogen atoms of the amide group and potentially some hydrogen atoms on the piperidinyl and pyridinyl rings would likely exhibit positive potential, marking them as sites for nucleophilic interaction.

Conformational Landscape Exploration and Dynamics

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Due to the presence of several rotatable bonds in this compound, particularly around the acetamide linkage and the connection to the pyridine ring, the molecule can adopt a variety of conformations.

Computational methods such as systematic or stochastic conformational searches can be employed to explore the potential energy surface of the molecule and identify low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule over time, showing how it transitions between different conformational states and how it might behave in a biological environment.

Future Perspectives in Research on 2 Piperidin 1 Yl 2 Pyridin 3 Ylacetamide

Exploration of Novel Therapeutic Indications

The chemical architecture of 2-Piperidin-1-yl-2-pyridin-3-ylacetamide suggests a versatile pharmacophore with the potential to interact with a wide array of biological targets. ontosight.ai Future research should prioritize broad-spectrum screening to identify and validate novel therapeutic applications. This exploration can be guided by the established activities of related piperidine (B6355638) and pyridine (B92270) derivatives.

Anticancer Potential: Piperidine moieties are integral to numerous anticancer agents, targeting pathways involved in angiogenesis, cell cycle regulation (e.g., CDK2), and receptor tyrosine kinases (e.g., EGFR, VEGFR). researcher.liferesearchgate.net Compounds with these scaffolds have shown efficacy against a range of cancer cell lines, including prostate, breast, and lung cancer. nih.govnih.gov Therefore, a primary avenue of research should be the evaluation of this compound for its antiproliferative and cytotoxic effects on various human cancer cell lines. nih.govresearchgate.net

Neurodegenerative Diseases: The piperidine ring is a cornerstone of acetylcholinesterase (AChE) inhibitors like Donepezil, which are used in the management of Alzheimer's disease. nih.govnih.gov Similarly, related structures have demonstrated potent and selective inhibition of butyrylcholinesterase (BuChE). nih.gov Investigating the cholinesterase inhibitory potential of this compound could reveal its utility in treating cognitive decline associated with Alzheimer's and other neurodegenerative conditions. rsc.org